molecular formula C13H17NO3 B486182 3,5-Dimethylphenyl 4-morpholinecarboxylate CAS No. 825608-26-2

3,5-Dimethylphenyl 4-morpholinecarboxylate

Cat. No.: B486182
CAS No.: 825608-26-2
M. Wt: 235.28g/mol
InChI Key: UAXFXCOYLNFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 4-morpholinecarboxylate typically involves the esterification of 3,5-dimethylphenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-morpholinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

    3,5-Dimethylphenyl 4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    3,5-Dimethylphenyl 4-pyrrolidinecarboxylate: Contains a pyrrolidine ring instead of a morpholine ring.

    3,5-Dimethylphenyl 4-azepane carboxylate: Features an azepane ring in place of the morpholine ring.

Uniqueness: 3,5-Dimethylphenyl 4-morpholinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring is known for its stability and ability to form hydrogen bonds, making it a versatile scaffold in drug design and other applications .

Properties

IUPAC Name

(3,5-dimethylphenyl) morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-7-11(2)9-12(8-10)17-13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXFXCOYLNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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